molecular formula C17H21NO4S B13367341 2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate

2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate

Cat. No.: B13367341
M. Wt: 335.4 g/mol
InChI Key: RDCCGNZIDSWLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a pyridine ring, an ethoxy group, an isopropyl group, and a methyl group attached to a benzenesulfonate moiety

Properties

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

pyridin-2-yl 2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonate

InChI

InChI=1S/C17H21NO4S/c1-5-21-15-10-13(4)14(12(2)3)11-16(15)23(19,20)22-17-8-6-7-9-18-17/h6-12H,5H2,1-4H3

InChI Key

RDCCGNZIDSWLSM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate typically involves the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with 2-pyridinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification is typically done through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential use in drug delivery systems.

Mechanism of Action

The mechanism of action of 2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the sulfonate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinyl 2-ethoxy-4-methylbenzenesulfonate: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    2-Pyridinyl 2-ethoxy-5-isopropylbenzenesulfonate: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

    2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide:

Uniqueness

2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the pyridine ring and the sulfonate group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.